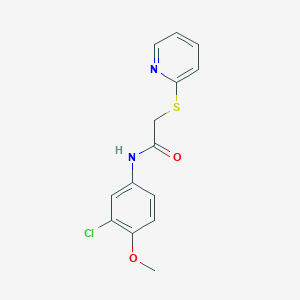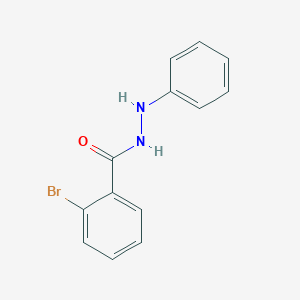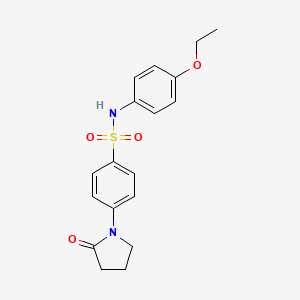
N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide, also known as CMPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
作用机制
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. Specifically, N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression and cell growth. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide has been shown to inhibit the activity of certain proteins involved in inflammation, such as NF-κB and STAT3.
Biochemical and Physiological Effects:
Studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide has been shown to have antioxidant activity and to modulate the immune system. Additionally, studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide can induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis, the process by which new blood vessels are formed.
实验室实验的优点和局限性
One advantage of N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide as a research tool is its specificity for certain enzymes and proteins, which allows for targeted investigation of their role in various biological processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide has demonstrated low toxicity in animal studies, making it a relatively safe compound to work with in the lab. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide. One area of interest is investigating its potential as a therapeutic agent for other conditions beyond cancer and inflammation, such as neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide and to identify potential drug targets. Finally, research is needed to optimize the synthesis method for N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide, potentially increasing its solubility and making it more accessible for use in a wider range of experimental settings.
合成方法
N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide can be synthesized using a multi-step process involving the reaction of 3-chloro-4-methoxyaniline with pyridine-2-thiol. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield the final product, N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of research has focused on N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide's potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Other studies have investigated N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide's potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-19-12-6-5-10(8-11(12)15)17-13(18)9-20-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGAEMIUOGJZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)


![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)

![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)

![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)

![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)

![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)